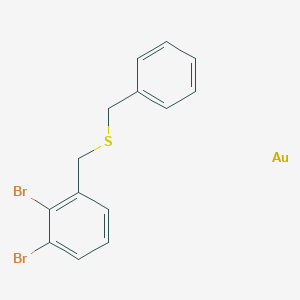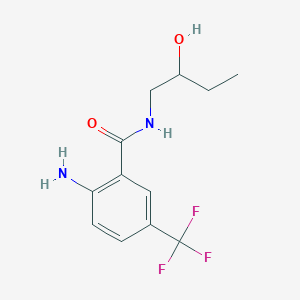
2-Amino-N-(2-hydroxybutyl)-5-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-(2-hydroxybutyl)-5-(trifluoromethyl)benzamide is a complex organic compound characterized by the presence of an amino group, a hydroxybutyl group, and a trifluoromethyl group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-hydroxybutyl)-5-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Reduction: Conversion of the nitro group to an amino group.
Amidation: Formation of the benzamide structure.
Hydroxybutylation: Introduction of the hydroxybutyl group.
Trifluoromethylation: Addition of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate each step of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-N-(2-hydroxybutyl)-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutyl group can yield butanone or butanal, while reduction of the amino group can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
2-Amino-N-(2-hydroxybutyl)-5-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-N-(2-hydroxybutyl)-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The amino and hydroxybutyl groups can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-N-(2-hydroxyethyl)benzamide: Similar structure but with a hydroxyethyl group instead of a hydroxybutyl group.
5-(Trifluoromethyl)benzamide: Lacks the amino and hydroxybutyl groups.
2-Amino-5-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of a benzamide group.
Uniqueness
2-Amino-N-(2-hydroxybutyl)-5-(trifluoromethyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the hydroxybutyl group provides additional sites for chemical modification and interaction with biological targets.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Propiedades
Número CAS |
65568-56-1 |
|---|---|
Fórmula molecular |
C12H15F3N2O2 |
Peso molecular |
276.25 g/mol |
Nombre IUPAC |
2-amino-N-(2-hydroxybutyl)-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C12H15F3N2O2/c1-2-8(18)6-17-11(19)9-5-7(12(13,14)15)3-4-10(9)16/h3-5,8,18H,2,6,16H2,1H3,(H,17,19) |
Clave InChI |
ALSUZXKSPVGRHF-UHFFFAOYSA-N |
SMILES canónico |
CCC(CNC(=O)C1=C(C=CC(=C1)C(F)(F)F)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[diethylphosphoryl-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline](/img/structure/B14472818.png)
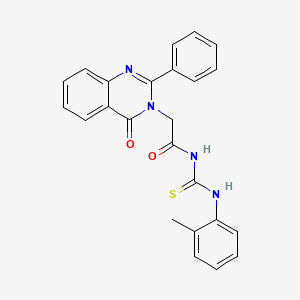


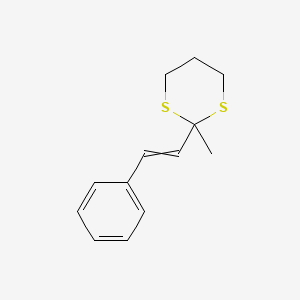

![[(Dimethylamino)(phenyl)methyl]phosphonic acid](/img/structure/B14472857.png)
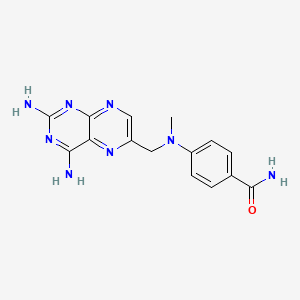
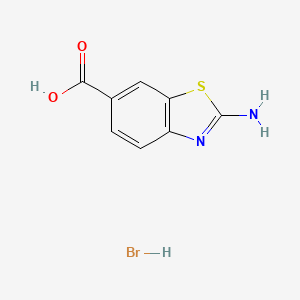
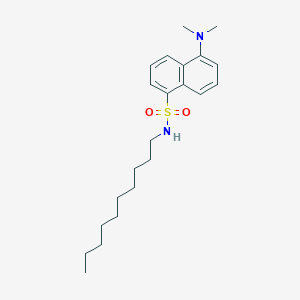
![2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carboxamide](/img/structure/B14472869.png)

